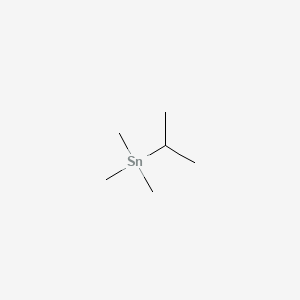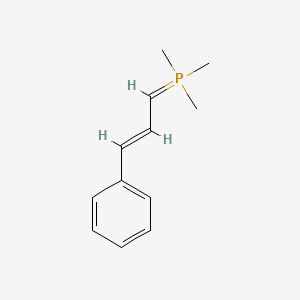
Phosphorane, trimethyl(3-phenyl-2-propenylidene)-, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorane, trimethyl(3-phenyl-2-propenylidene)-, (E)- is an organophosphorus compound with the molecular formula C₁₂H₁₇P and a molecular weight of 192.2371 g/mol . This compound is characterized by the presence of a phosphorane group bonded to a trimethyl(3-phenyl-2-propenylidene) moiety. It is known for its unique chemical structure and reactivity, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of Phosphorane, trimethyl(3-phenyl-2-propenylidene)-, (E)- typically involves the reaction of appropriate phosphine precursors with alkenyl or aryl halides under specific conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) and may require the presence of a base like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Phosphorane, trimethyl(3-phenyl-2-propenylidene)-, (E)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of phosphines.
Aplicaciones Científicas De Investigación
Phosphorane, trimethyl(3-phenyl-2-propenylidene)-, (E)- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of Phosphorane, trimethyl(3-phenyl-2-propenylidene)-, (E)- involves its interaction with molecular targets through its phosphorane group. This interaction can lead to the formation of stable complexes with various substrates, facilitating chemical transformations. The pathways involved in its mechanism of action depend on the specific reactions and conditions under which it is used .
Comparación Con Compuestos Similares
Phosphorane, trimethyl(3-phenyl-2-propenylidene)-, (E)- can be compared with other similar compounds, such as:
Phosphorane, trimethyl(3-phenyl-2-propenylidene)-, (Z)-: This isomer differs in the configuration around the double bond, leading to different chemical properties and reactivity.
Phosphorane, trimethyl(3-phenyl-2-propenylidene)-, (cis)-: Another isomer with distinct stereochemistry and reactivity.
Phosphorane, trimethyl(3-phenyl-2-propenylidene)-, (trans)-: Similar to the (E)-isomer but with different spatial arrangement of atoms. The uniqueness of Phosphorane, trimethyl(3-phenyl-2-propenylidene)-, (E)- lies in its specific stereochemistry, which influences its reactivity and applications.
Propiedades
Número CAS |
61169-16-2 |
|---|---|
Fórmula molecular |
C12H17P |
Peso molecular |
192.24 g/mol |
Nombre IUPAC |
trimethyl-[(E)-3-phenylprop-2-enylidene]-λ5-phosphane |
InChI |
InChI=1S/C12H17P/c1-13(2,3)11-7-10-12-8-5-4-6-9-12/h4-11H,1-3H3/b10-7+ |
Clave InChI |
IKNHRICOLDRQQV-JXMROGBWSA-N |
SMILES isomérico |
CP(=C/C=C/C1=CC=CC=C1)(C)C |
SMILES canónico |
CP(=CC=CC1=CC=CC=C1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



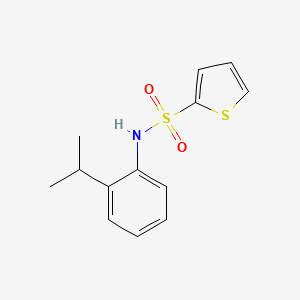
![2-[(2-methylphenyl)carbonyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B14160389.png)

![N-(furan-2-ylmethyl)-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]ethanesulfonamide](/img/structure/B14160414.png)
![Propan-2-yl 4-chloro-3-[(chloroacetyl)amino]benzoate](/img/structure/B14160418.png)
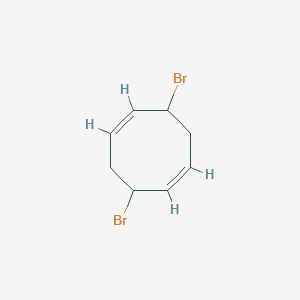
![5-(4-chlorophenyl)-4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B14160431.png)
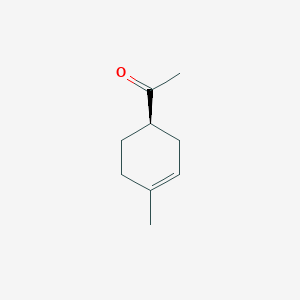
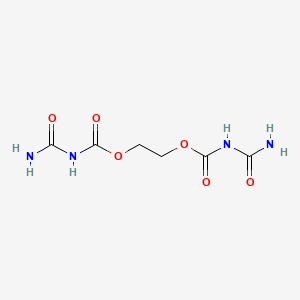
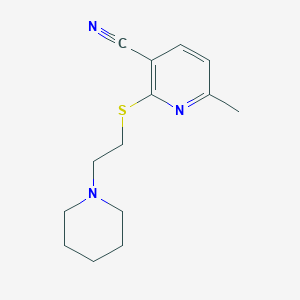
![2-[(2-Methoxyphenyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B14160469.png)
![hexyl 2-amino-1-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B14160477.png)
